molecular formula C23H19N3O4S B2837457 {3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}(phenylsulfonyl)azanide CAS No. 1291096-75-7

{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}(phenylsulfonyl)azanide

Cat. No. B2837457
CAS RN: 1291096-75-7
M. Wt: 433.48
InChI Key: WFQQKRCRBASURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}(phenylsulfonyl)azanide is a unique chemical with the linear formula C24H21N3O4S . It has a molecular weight of 447.517 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Pyridinium-derived N-heterocyclic Carbene Complexes of Platinum

A study explored the synthesis and structural aspects of pyridinium-derived N-heterocyclic carbene complexes of platinum. These complexes exhibit unique chemical behaviors, such as localized C-C and C-N bonds within the pyridinium ligand, indicating carbene pi-acidity. This research contributes to the understanding of platinum-carbon bonding and the trans-labilizing ability of N-heterocyclic carbene ligands, impacting future applications in chemistry and materials science (Owen, Labinger, & Bercaw, 2004).

Resistive Memory Performance in Azo Derivative-based Devices

A study reports the synthesis of a new organic conjugate molecule, 3-(4-((4-(dimethylamino)phenyl)diazenyl)phenyl)-1-(pyridin-4-yl)prop-2-en-1-one (AZOCP), and its salt form. These materials significantly improve resistive memory performance in electronic devices due to an enhanced π–π conjugation and ordered stacking nanocrystalline film formation. This research suggests applications in organic resistive memory devices (Liu et al., 2016).

Magnetic Anisotropy in Cobalt(ii)-sulfonamide Complexes

Research on cobalt(ii) complexes with various substituted groups on the N-(pyridine-2-ylmethyl)-sulfonamide ligand demonstrates a correlation between magnetic anisotropy and coordination geometry. This study provides insights into magnetic properties related to structural variation, potentially influencing the design of magnetic materials (Wu et al., 2019).

Optical Analysis of Methyl Pyridinium Compound

A study focused on the synthesis and analysis of a π-conjugated chromophore, 4-[4-(4-dimethylamino-phenyl) buta-1,3-dienyl]-1-methyl pyridinium p -styrenesulfonate. The research explored its crystal structure and optical properties, contributing to the understanding of molecular packing and nonlinear optical properties in organic materials (Antony et al., 2019).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

(3Z)-3-(benzenesulfonylimino)-2-[4-(dimethylamino)pyridin-1-ium-1-yl]-4-oxonaphthalen-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-25(2)16-12-14-26(15-13-16)21-20(24-31(29,30)17-8-4-3-5-9-17)22(27)18-10-6-7-11-19(18)23(21)28/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQQKRCRBASURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=[N+](C=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N\S(=O)(=O)C4=CC=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}(phenylsulfonyl)azanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.